molecular formula C7H12ClN3O2S B6322142 Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride CAS No. 936113-99-4

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride

Cat. No.: B6322142
CAS No.: 936113-99-4
M. Wt: 237.71 g/mol
InChI Key: ILWIQBJFDSIDHL-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11N3O2S·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 2-hydrazino-4-methyl-1,3-thiazole-5-carboxylate hydrochloride can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    2-Mercaptothiazole: Used in the rubber industry as a vulcanization accelerator.

    4-Methylthiazole: Found in various natural products and used as a flavoring agent.

The uniqueness of this compound lies in its specific hydrazino group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

IUPAC Name

ethyl 2-hydrazinyl-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S.ClH/c1-3-12-6(11)5-4(2)9-7(10-8)13-5;/h3,8H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWIQBJFDSIDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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